4-(Piperidin-2-yl)butanoic acid
Overview
Description
4-(Piperidin-2-yl)butanoic acid is an organic compound that features a piperidine ring attached to a butanoic acid chain. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a crucial building block in organic chemistry and pharmaceuticals
Scientific Research Applications
4-(Piperidin-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various piperidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)butanoic acid typically involves the reaction of piperidine with butanoic acid derivatives. One common method is the alkylation of piperidine with a butanoic acid ester, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of advanced purification techniques, including crystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application .
Comparison with Similar Compounds
- 4-(Piperidin-1-yl)butanoic acid
- 4-(Piperidin-4-yl)butanoic acid
- 4-(Piperidin-3-yl)butanoic acid
Comparison: 4-(Piperidin-2-yl)butanoic acid is unique due to the position of the piperidine ring attachment, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
4-piperidin-2-ylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h8,10H,1-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKXOOQNBTVWAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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